Welcome to the BenchChem Online Store!
molecular formula C9H11BrN2O B1522347 3-Bromo-5-morpholinopyridine CAS No. 200064-13-7

3-Bromo-5-morpholinopyridine

Cat. No. B1522347
M. Wt: 243.1 g/mol
InChI Key: COIOXTGXIQKWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09029545B2

Procedure details

A mixture of 3,5-dibromopyridine (2.121 g, 8.95 mmol), BINAP (0.279 g, 0.448 mmol), Pd2(dba)3 (0.137 g, 0.149 mmol) and sodium tert-butoxide (1.434 g, 14.92 mmol) in toluene (50 mL) was added morpholine (0.65 mL, 7.46 mmol). The mixture was then heated at 120° C. for ca. 5 h. After cooling to RT, the reaction mixture was filtered through celite and the filtrate was concentrated. The residue was purified by normal phase chromatography, eluting with a gradient of 0-50% ethyl acetate in DCM, to give the title compound (1.62 g). LCMS (A) m/z: 243/245 [M+1]+, Rt 0.83 min (acidic),
Quantity
2.121 g
Type
reactant
Reaction Step One
Quantity
1.434 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One
Name
Quantity
0.279 g
Type
catalyst
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.CC(C)([O-])C.[Na+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:6]1[CH:7]=[C:2]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:3]=[N:4][CH:5]=1 |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2.121 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
1.434 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.137 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.279 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by normal phase chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in DCM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.